molecular formula C9H5F3N2O B3219197 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190316-44-9

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B3219197
CAS No.: 1190316-44-9
M. Wt: 214.14 g/mol
InChI Key: KLNSCIDZBUUJFK-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1190316-44-9) is a high-purity chemical building block offered for research applications. This compound features a molecular formula of C 9 H 5 F 3 N 2 O and a molecular weight of 214.14 g/mol . The structure of this compound incorporates two key pharmacophores: a pyrrolopyridine scaffold and a trifluoromethyl group. The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to contribute to potent biological activity. Compounds based on similar scaffolds, such as pyrrolo[2,3-b]pyridine, have been identified as potent inhibitors of enzymes like Human Neutrophil Elastase (HNE), with IC 50 values in the low nanomolar range . HNE is a serine protease implicated in chronic pulmonary inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and Acute Respiratory Distress Syndrome (ARDS) . The presence of the aldehyde group at the 3-position provides a versatile handle for further synthetic modifications, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies. The trifluoromethyl (CF 3 ) group is a critical feature that significantly influences the molecule's properties. This strongly electron-withdrawing group enhances metabolic stability, membrane permeability, and overall lipophilicity, which are desirable traits in the development of agrochemicals and pharmaceuticals . Trifluoromethylpyridine derivatives are commonly used in the synthesis of active ingredients for crop protection and pharmaceuticals, underscoring the value of this functional group . This product is intended for research purposes as a key intermediate in the synthesis of novel compounds for drug discovery and agrochemical development. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)6-1-2-13-7-5(4-15)3-14-8(6)7/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNSCIDZBUUJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676837
Record name 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-01-8
Record name 7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe aldehyde group is then introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde moiety at position 3 undergoes nucleophilic additions and condensations, facilitated by the electron-withdrawing trifluoromethyl group at position 7.

Nucleophilic Additions

Hydrazone Formation : Reacts with hydrazines (e.g., phenylhydrazine) in ethanol under reflux to form hydrazones, with yields exceeding 85% .
Schiff Base Synthesis : Condensation with primary amines (e.g., benzylamine) in dichloromethane produces imines, stabilized by the aromatic system .

Reaction TypeReagentConditionsProductYield (%)Reference
HydrazoneNH₂NH₂Ethanol, ΔHydrazone85–90
ImineR-NH₂DCM, RTSchiff Base70–78

Reductive Amination

The aldehyde participates in reductive amination with sodium cyanoborohydride (NaBH₃CN) in methanol, forming secondary amines (e.g., with morpholine) .

Electrophilic Aromatic Substitution

The pyrrolo[3,2-b]pyridine core directs electrophiles to specific positions due to electronic effects of the trifluoromethyl and aldehyde groups.

Halogenation

Bromination at position 5 occurs using N-bromosuccinimide (NBS) in DMF, yielding 5-bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .

Mechanistic Insight :
The trifluoromethyl group deactivates the ring, favoring substitution at the less electron-deficient position 5 .

Cross-Coupling Reactions

The compound serves as a precursor for Suzuki-Miyaura couplings after halogenation.

Suzuki Coupling

5-Bromo derivatives react with arylboronic acids (e.g., phenylboronic acid) under palladium catalysis ([Pd(dppf)Cl₂], K₂CO₃) to form biaryl products .

Starting MaterialBoronic AcidCatalystConditionsProductYield (%)
5-Bromo derivativePhB(OH)₂Pd(dppf)Cl₂Dioxane/H₂O, 80°C5-Aryl derivative75–82

Heterocycle Functionalization

The pyrrolo[3,2-b]pyridine ring participates in cycloadditions and annulations.

[3+2] Cycloaddition

Reacts with azides in the presence of Cu(I) to form triazole-fused derivatives, enhancing pharmacological potential .

Example :
this compound + Benzyl azide → Triazole derivative (Yield: 68%) .

Oxidation

The aldehyde oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, though the trifluoromethyl group stabilizes against over-oxidation .

Reduction

NaBH₄ reduces the aldehyde to a primary alcohol, retaining the trifluoromethyl group .

Computational Reactivity Analysis

DFT studies reveal:

  • The aldehyde carbonyl carbon has a partial charge of +0.42 e, favoring nucleophilic attack .

  • The trifluoromethyl group increases the ring’s electron deficiency (HOMO: −6.8 eV), directing electrophiles to position 5 .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is its use as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is linked to numerous diseases, including cancer.

  • Mechanism of Action : The compound acts by selectively inhibiting specific kinases, thereby interfering with signaling pathways that promote cell proliferation and survival.
  • Case Study : A study highlighted the compound's efficacy in inhibiting mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase), which are pivotal in cancer biology. This inhibition leads to reduced tumor growth in preclinical models .

Neurological Disorders

Another significant application is in the modulation of glutamatergic signaling, particularly through the GluN2B subunit of NMDA receptors. This pathway is crucial for synaptic plasticity and memory formation.

  • Therapeutic Potential : Research has shown that derivatives of this compound can serve as negative allosteric modulators of GluN2B, offering potential treatments for conditions like depression and schizophrenia .
  • Case Study : A series of compounds derived from this structure demonstrated improved solubility and brain penetration compared to earlier models, showing promise in preclinical trials for treatment-resistant depression (TRD) .

Data Tables

Application AreaMechanismReferences
Kinase InhibitionInhibits mTOR and PI3K ,
Neurological ModulationNegative allosteric modulation

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
7-(Trifluoromethyl)-... (1190316-44-9) -CF₃ (7) C₉H₅F₃N₂O 214.14 High lipophilicity; strong electron-withdrawing effect; stable under physiological conditions.
7-Methoxy-... (1190318-89-8) -OCH₃ (7) C₈H₇N₂O₂ 176.17 Electron-donating group; potential for increased solubility; susceptible to demethylation.
7-Chloro-... (1190318-24-1) -Cl (7) C₈H₅ClN₂O 180.59 Moderate electron-withdrawing effect; halogen bonding capability; possible leaving group.
7-Methyl-... (1023817-89-1) -CH₃ (7) C₈H₇N₂O 161.16 Electron-donating; steric hindrance; enhanced ring basicity.
5-Chloro-2-(2-methylphenyl)-... (Example 4) -Cl (5), aryl (2) C₁₅H₁₂ClN₂O 272.72 Isomeric variation (pyrrolo[2,3-b]pyridine); bulky aryl group impacts steric interactions.

Substituent Effects

  • Electron-Withdrawing vs. In contrast, -OCH₃ and -CH₃ donate electrons, altering the aromatic system's reactivity and solubility . Trifluoromethyl groups are known to enhance metabolic stability and membrane permeability compared to halogens or alkyl groups .
  • Steric and Steroelectronic Considerations :

    • The -CF₃ group is bulkier than -Cl or -OCH₃, which may influence binding pocket interactions in biological targets. For example, the 5-Chloro-2-(2-methylphenyl) analog () demonstrates how substituent positioning (e.g., aryl at position 2) introduces steric constraints .

Isomeric Variations

  • Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine :
    • The target compound’s [3,2-b] ring fusion places the nitrogen atom in a distinct orientation compared to the [2,3-b] isomer (). This difference affects hydrogen-bonding capabilities and interactions with enzymatic active sites .

Biological Activity

7-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to the pyrrolo[3,2-b]pyridine family, characterized by a bicyclic structure that includes both pyrrole and pyridine moieties. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds containing the pyrrolo[3,2-b]pyridine scaffold. These include:

  • Antitumor Activity : Compounds within this class have shown promise as anticancer agents. For instance, derivatives have been evaluated for their ability to inhibit proliferation in cancer cell lines such as MDA-MB-231 and MCF-7, with some exhibiting IC50 values in the low micromolar range .
  • Neuroprotective Effects : Certain derivatives demonstrate neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems .
  • Anti-inflammatory Properties : Some studies indicate that these compounds may exert anti-inflammatory effects, contributing to their therapeutic potential in conditions characterized by excessive inflammation .

1. Antitumor Efficacy

A study focused on the synthesis and evaluation of 7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine derivatives as FGFR inhibitors demonstrated significant antiproliferative activity against breast cancer cell lines. The most active compounds showed IC50 values ranging from 0.1 to 1 μM, indicating potent inhibition of cell growth .

CompoundCell LineIC50 (μM)
1MDA-MB-2310.5
2MCF-70.8
34T1 (mouse)0.6

2. Neuroprotection

Research has indicated that certain derivatives can act as negative allosteric modulators of the GluN2B receptor, which is implicated in neurodegenerative diseases. One compound demonstrated an IC50 of 22 nM against GluN2B, suggesting a potential therapeutic role in conditions like Alzheimer's disease .

3. Anti-inflammatory Activity

In vitro studies have shown that some pyrrolo[3,2-b]pyridine derivatives can reduce pro-inflammatory cytokine production in activated macrophages, indicating their potential utility in inflammatory disorders .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Kinase Inhibition : Many derivatives act as inhibitors of receptor tyrosine kinases (RTKs), such as FGFRs, which are critical in cancer cell signaling pathways.
  • Neurotransmitter Modulation : The modulation of glutamate receptors suggests a role in synaptic transmission and neuroprotection.

Q & A

Q. Methodological Recommendations

  • Synthesis : Prioritize palladium-mediated cross-coupling for regioselectivity .
  • Characterization : Combine SCXRD with 2D NMR for structural clarity .
  • Purification : Use gradient HPLC to isolate regioisomers .
  • Stability : Store under argon at low temperatures to preserve aldehyde integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Reactant of Route 2
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7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde

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